Cas no 327075-36-5 ((2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide)

(2E)-2-Cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide scaffold with furan and phenyl substituents. Its conjugated system, including the electron-withdrawing cyano group and furan heterocycle, contributes to its potential utility in materials science and pharmaceutical research. The compound’s structural rigidity and π-conjugation may enhance its suitability for applications such as optoelectronic materials or as an intermediate in synthetic chemistry. The presence of a 3-methylphenyl amide moiety further modulates its reactivity and solubility, offering versatility in derivatization. This compound is of interest due to its balanced electronic properties and potential for functionalization in targeted molecular design.
(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide structure
327075-36-5 structure
Product Name:(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide
CAS No:327075-36-5
MF:C16H14N2O2
MW:266.294563770294
CID:6382120
PubChem ID:738805
Update Time:2025-06-08

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide
    • (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(m-tolyl)acrylamide
    • 2-Propenamide, 2-cyano-3-(5-methyl-2-furanyl)-N-(3-methylphenyl)-
    • (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide
    • CHEMBL585769
    • SR-01000109808-1
    • GNF-Pf-1235
    • NCGC00099044-01
    • SR-01000109808
    • F0762-0297
    • AKOS000324766
    • 327075-36-5
    • HMS1797L15
    • Inchi: 1S/C16H14N2O2/c1-11-4-3-5-14(8-11)18-16(19)13(10-17)9-15-7-6-12(2)20-15/h3-9H,1-2H3,(H,18,19)
    • InChI Key: FLVILDOCBMKHNL-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1)(=O)C(C#N)=CC1=CC=C(C)O1

Computed Properties

  • Exact Mass: 266.105527694g/mol
  • Monoisotopic Mass: 266.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.230±0.06 g/cm3(Predicted)
  • Boiling Point: 473.4±45.0 °C(Predicted)
  • pka: 10.29±0.70(Predicted)

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Additional information on (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide

Comprehensive Overview of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide (CAS No. 327075-36-5)

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide (CAS No. 327075-36-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its IUPAC name, is a member of the class of compounds known as cyanoenamides. Its molecular structure includes a cyano group, a furan ring, and an aromatic substituent, which collectively contribute to its diverse biological activities.

The chemical formula of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide is C16H14N2O2, and it has a molecular weight of approximately 274.30 g/mol. The compound's structure is characterized by the presence of a conjugated double bond system, which imparts significant electronic and steric effects that influence its reactivity and biological properties.

Recent studies have highlighted the potential of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide in various therapeutic areas. One notable application is in the field of cancer research, where it has shown promising antitumor activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

In addition to its antitumor properties, (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been investigated for its potential as an anti-inflammatory agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide have also been studied to evaluate its suitability for clinical use. Preclinical studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development. However, further research is needed to optimize its formulation and dosing regimens for maximum efficacy and safety.

Synthesis of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide typically involves a multi-step process that includes the formation of the cyano group, the introduction of the furan ring, and the attachment of the aromatic substituent. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the condensation of a cyanoacrylate derivative with an appropriately substituted aniline followed by cyclization to form the furan ring.

The safety profile of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide is another critical aspect that has been extensively studied. Toxicological evaluations have shown that it exhibits low toxicity in both in vitro and in vivo models. However, as with any new chemical entity, comprehensive safety assessments are essential before it can be advanced to clinical trials.

In conclusion, (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide (CAS No. 327075-36-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in areas such as cancer therapy and anti-inflammatory treatments. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.

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